7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the CAS Number: 1305324-82-6 . Its molecular weight is 185.61 . The IUPAC name for this compound is 7-chloro-8-methyl-2,3-dihydro [1,4]dioxino [2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is 1S/C8H8ClNO2/c1-5-6 (9)4-10-8-7 (5)11-2-3-12-8/h4H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a solid compound . The SMILES string representation of this compound is COC(=O)c1c(Cl)cnc2OCCOc12 , which provides a simplified representation of the compound’s structure.Scientific Research Applications
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological impacts of related chemical compounds is crucial for their safe and effective application in medical and industrial settings. For example, the study of amlodipine, a dihydropyridine calcium channel blocker, reveals insights into the metabolic pathways, elimination half-lives, and renal excretion processes, which are crucial for designing drugs with optimal efficacy and minimal toxicity (Beresford et al., 1988).
Environmental Exposure and Toxicology
Research on environmental exposure to organophosphorus and pyrethroid pesticides highlights the importance of monitoring and understanding the impact of chemical compounds on public health. Such studies are critical for developing regulations and safety measures to protect vulnerable populations, including children, from chronic exposure to potentially harmful substances (Babina et al., 2012).
Industrial and Occupational Health
Investigations into the health effects of exposure to industrial chemicals, such as epichlorohydrin, underline the importance of workplace safety measures and the need for biomarkers to assess exposure levels. This research supports the development of guidelines and interventions to prevent occupational diseases and improve workers' health (Plná et al., 2000).
Carcinogenicity and Public Health
Studies on the carcinogenic potential of chemicals, such as dioxins and related compounds, contribute significantly to public health knowledge by identifying risks associated with exposure. These findings inform regulatory policies, risk assessments, and public health advisories aimed at reducing cancer risks associated with environmental and occupational exposures (Steenland et al., 1999).
Safety And Hazards
This compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and it has the hazard statement H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(9)4-10-8-7(5)11-2-3-12-8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBKYDYKXCDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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